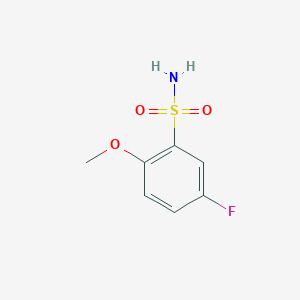

5-Fluoro-2-methoxybenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H8FNO3S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxybenzene-1-sulfonamide typically involves the sulfonation of 5-fluoro-2-methoxyaniline. One common method includes the reaction of 5-fluoro-2-methoxyaniline with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .

化学反応の分析

Types of Reactions

5-Fluoro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding sulfone.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 5-fluoro-2-methoxybenzenesulfonyl fluoride.

Reduction: Formation of 5-fluoro-2-methoxyaniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

5-Fluoro-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative with a fluorine atom and a methoxy group attached to a benzene ring. It has applications in various scientific research fields, especially in medicinal chemistry for its potential in treating bacterial infections.

Scientific Research Applications

Medicinal Chemistry this compound is used in the development of new pharmaceuticals because of its potential biological activities, such as antimicrobial properties. As a sulfonamide derivative, it can inhibit bacterial growth, making it a candidate for pharmaceutical research. For example, it can be an intermediate in creating sulfonamide-based drugs. In particular, a tripeptidic acylsulfonamide is an inhibitor of the NS3/4A enzyme .

Biological Studies This compound is used to study its effects on different cellular processes and pathways.

Chemical Synthesis It acts as a building block to synthesize more complex molecules for research and industrial purposes. It can also serve as an intermediate in synthesizing organic molecules, facilitating the development of new materials and chemicals. For example, it is utilized as a precursor in synthesizing organic molecules through palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling.

Material Science The unique chemical properties of this compound make it useful in developing new materials with specific functionalities. It can be used in developing advanced materials like polymers and coatings. It is also used to develop new materials, such as liquid crystals and polymers, due to its unique structural properties. These materials exhibit properties like thermal stability and specific optical characteristics, making them suitable for electronic displays and other applications.

Organic Chemistry The compound can be used as a precursor in synthesizing various organic molecules through palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling.

Analytical Chemistry "4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide” can be employed as a standard or reference compound in analytical methods like chromatography and spectroscopy. It can be used to calibrate instruments or as a comparison standard in the qualitative and quantitative analysis of complex mixtures. Its use has enabled accurate and reproducible measurements, contributing to the reliability of analytical results.

Catalysis This compound can be investigated for its role as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions. It can be used to modify the electronic and steric properties of a catalyst, influencing its activity and selectivity in various chemical reactions.

Nanotechnology In nanotechnology, the compound is explored for its potential use in synthesizing nanomaterials because of its ability to form self-assembled monolayers. It is applied to surfaces to create thin films, which are then used as templates for the growth of nanomaterials or as part of nanoelectronic devices. The compound has shown promise in forming stable monolayers, which are crucial for developing advanced nanomaterials with specific properties.

作用機序

The mechanism of action of 5-Fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects .

類似化合物との比較

Similar Compounds

- 5-Fluoro-2-methoxybenzenesulfonyl chloride

- 5-Fluoro-2-methoxybenzaldehyde

- 5-Bromo-2-methoxybenzenesulfonyl chloride

Uniqueness

5-Fluoro-2-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the benzene ring enhances its reactivity and potential as a versatile intermediate in organic synthesis .

生物活性

5-Fluoro-2-methoxybenzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a fluorinated aromatic ring. The presence of fluorine is significant as it often enhances the pharmacological properties of organic compounds, including increased metabolic stability and improved binding affinity to biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymes : Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis, leading to antibacterial effects.

- Anticancer Activity : Studies indicate that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells by modulating pathways involving reactive oxygen species (ROS) and tubulin dynamics .

Antimicrobial Activity

The antimicrobial properties of this compound have been highlighted in various studies. It acts primarily by inhibiting bacterial growth through the aforementioned mechanism of DHPS inhibition. The effectiveness against specific strains can vary based on structural modifications.

Anticancer Activity

Research has demonstrated that similar fluorinated compounds exhibit significant anticancer activity. For instance, a study reported that certain derivatives could induce G2/M phase arrest in colorectal cancer cells, suggesting a potential application for this compound in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of DHPS | |

| Anticancer | Induction of cell cycle arrest via ROS | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Case Study: Anticancer Efficacy

A notable case study involved the synthesis and testing of derivatives of this compound against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in vitro, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

特性

IUPAC Name |

5-fluoro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYACHYSKDAONB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。